molecular formula C10H10N4O7 B155398 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate CAS No. 1749-92-4

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate

Cat. No.: B155398
CAS No.: 1749-92-4
M. Wt: 298.21 g/mol
InChI Key: UMCASJWXQFBOPZ-JSGFVSQVSA-N
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Description

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties, making them valuable in both medical and industrial applications. The compound’s structure includes a nitrofuran moiety linked to a hydantoin ring, which contributes to its unique chemical and biological properties .

Preparation Methods

The synthesis of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate typically involves the condensation of 5-nitrofurfural with hydantoin derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is primarily due to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that form adducts with bacterial macromolecules, leading to cell death. This mechanism involves multiple molecular targets and pathways, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate can be compared with other nitrofuran derivatives such as:

    Nitrofurantoin: Similar in structure but with different pharmacokinetic properties and spectrum of activity.

    Furazolidone: Another nitrofuran derivative with distinct antibacterial and antiprotozoal activities.

    Nitrofurazone: Known for its use in topical antibacterial treatments

The uniqueness of this compound lies in its specific structural features that confer unique antibacterial properties and potential for various applications.

Properties

IUPAC Name

acetic acid;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.C2H4O2/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-2(3)4/h1-3H,4H2,(H,10,13,14);1H3,(H,3,4)/b9-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCASJWXQFBOPZ-JSGFVSQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169910
Record name Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-92-4
Record name Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001749924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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